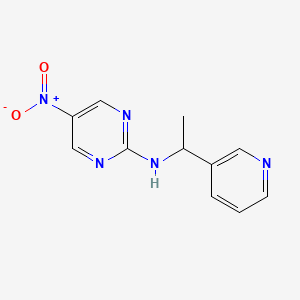![molecular formula C16H16FNO2S B7586792 N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide, also known as CFM-2, is a sulfonamide derivative that has been extensively studied for its potential use as a therapeutic agent. It was first synthesized in 2003 by researchers at the University of California, San Diego, and has since been the subject of numerous scientific investigations.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer, and is thought to play a role in tumor growth and metastasis. By inhibiting CAIX, N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and has a low toxicity profile. N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has also been shown to have a number of potential therapeutic applications, making it a useful tool for researchers studying inflammation, pain, and cancer. However, there are also limitations to the use of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not yet been established.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CAIX. Another area of interest is the use of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide in humans, and to establish its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide involves a multi-step process that begins with the reaction of cyclopropylamine with 3-fluorobenzyl chloride to form N-cyclopropyl-3-fluorobenzylamine. This intermediate is then reacted with benzenesulfonyl chloride to produce N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide. The final product is obtained through recrystallization from dichloromethane.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been the subject of numerous scientific investigations due to its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been studied in vitro and in vivo, and has shown promising results in animal models of inflammation and cancer.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-14-6-4-5-13(11-14)12-18(15-9-10-15)21(19,20)16-7-2-1-3-8-16/h1-8,11,15H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUBZRVIZVFFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)
![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)

![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)